L 012 (sodium salt)

Description

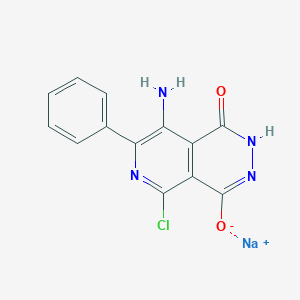

L 012 sodium salt (C₁₃H₈ClN₄NaO₂; CAS 143556-24-5) is a luminol-based chemiluminescent (CL) probe widely used to detect superoxide (O₂•⁻) and reactive nitrogen species (RNS) generated by NADPH oxidase (Nox) in both in vitro and in vivo systems . With a molecular weight of 310.67 g/mol, it exhibits superior sensitivity compared to traditional probes like lucigenin and MCLA (marine chemiluminescent analog) . Its applications range from screening Nox inhibitors to monitoring inflammatory responses in animal models .

Structure

2D Structure

Properties

IUPAC Name |

sodium;8-amino-5-chloro-1-oxo-7-phenyl-2H-pyrido[3,4-d]pyridazin-4-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O2.Na/c14-11-8-7(12(19)17-18-13(8)20)9(15)10(16-11)6-4-2-1-3-5-6;/h1-5H,15H2,(H,17,19)(H,18,20);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEUYSJHQQCEFP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C(=NNC3=O)[O-])C(=N2)Cl)N.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN4NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bicyclic Core Formation via Cyclocondensation

Pyrido[3,4-d]pyridazine intermediates are often synthesized through cyclocondensation reactions. A plausible route involves:

-

Formation of pyridazine precursor : Reacting 3-amino-2-chloropyridine with phenylacetaldehyde under acidic conditions to form a Schiff base.

-

Cyclization : Intramolecular cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to yield the pyrido[3,4-d]pyridazine skeleton.

-

Chlorination : Electrophilic chlorination at the 5-position using sulfuryl chloride (SO₂Cl₂).

Functionalization and Sodium Salt Formation

Post-cyclization steps likely include:

-

Amination : Introducing the 8-amino group via nucleophilic substitution with ammonia or ammonium hydroxide.

-

Carboxylation : Oxidation of a methyl group to a carboxylate using potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

-

Salt formation : Treating the carboxylic acid intermediate with sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to obtain the sodium salt.

Critical Reaction Parameters and Optimization

Solvent and Temperature Control

Purification Techniques

-

Recrystallization : Crude product is recrystallized from ethanol/water (3:1) to remove unreacted starting materials.

-

Column chromatography : Silica gel with ethyl acetate/hexane (1:2) isolates the sodium salt from byproducts.

Industrial-Scale Preparation Insights

Patent WO2008136693A2 outlines a protocol for a related sodium salt compound, offering transferable insights:

-

Mesylation : Reacting hydroxyl intermediates with methanesulfonyl chloride (MsCl) in DMF with tertiary amines (e.g., triethylamine).

-

Nucleophilic substitution : Displacing mesylate groups with thiolates under nitrogen atmosphere.

-

Salt exchange : Treating the free acid with sodium tert-butoxide in methanol to yield the sodium salt.

Analytical Validation of Synthesis

Post-synthesis characterization ensures purity and correctness:

-

HPLC : Purity ≥98% confirmed using C18 columns with acetonitrile/water (70:30) mobile phase.

-

Mass spectrometry : Molecular ion peak at m/z 310.671 [M–Na]⁻ aligns with the formula C₁₃H₈ClN₄NaO₂.

-

¹H NMR : Key signals include δ 7.45–7.55 (phenyl protons), δ 6.20 (NH₂), and δ 4.10 (CH₂).

Challenges and Mitigation Strategies

Scalability and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

L 012 (sodium salt) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and peroxidase are commonly used reagents.

Reduction: The presence of oxygen is essential for the reduction process.

Major Products Formed

The major products formed from these reactions include superoxide (O2•−) and L 012 quinone (q-Lum) .

Scientific Research Applications

L 012 (sodium salt) has a wide range of scientific research applications:

Mechanism of Action

L 012 (sodium salt) exerts its effects through the following mechanism:

Comparison with Similar Compounds

Key Properties :

- Solubility : 3.0 mg/mL in H₂O; 45.0 mg/mL in DMSO (requires sonication/60°C heating) .

- Storage : -20°C (powder, 3-year stability); -80°C (solution, 1-month stability) .

- Purity : ≥95% (LCMS), with validated specificity for O₂•⁻ via SOD inhibition .

L 012 sodium salt belongs to a class of chemiluminescent probes designed for ROS/RNS detection. Below is a detailed comparison with luminol, lucigenin, and MCLA:

Table 1: Structural and Functional Comparison

Key Findings :

Sensitivity: L 012 generates 17-fold higher chemiluminescence in PMA-activated endothelial cells compared to baseline, outperforming MCLA in detecting neutrophil-derived ROS . In murine models, L 012 detects ROS/RNS in real-time with minimal background interference, a limitation of luminol .

Specificity :

- L 012’s signal is abolished by SOD (100–300 U/mL), confirming O₂•⁻ specificity . Lucigenin, however, may produce artifactual signals due to redox cycling .

Toxicity and Compatibility :

Table 2: Key Studies Highlighting L 012 Advantages

Notable Limitations :

- L 012 may cross-react with peroxynitrite (ONOO⁻) in RNS-rich environments, necessitating complementary assays .

- Requires stringent storage conditions to maintain stability .

Biological Activity

L-012 (sodium salt), a chemiluminescent probe, has garnered attention for its ability to detect reactive oxygen species (ROS) and reactive nitrogen species (RNS) in various biological contexts. This article delves into the compound's biological activity, mechanisms of action, and its applications in research, supported by data tables and case studies.

Overview of L-012 Sodium Salt

L-012 is a luminol analog that serves as a sensitive probe for ROS/RNS detection. Its chemical formula is C₁₃H₈ClN₄NaO₂, and it has a CAS number of 143556-24-5. The compound is particularly effective in measuring superoxide anions () produced by NADPH oxidase and other enzymatic sources during inflammatory responses .

L-012 operates through a unique chemiluminescence mechanism:

- Oxidation : L-012 undergoes one-electron oxidation in the presence of hydrogen peroxide (), catalyzed by peroxidases, leading to the formation of a radical intermediate.

- Reaction with Oxygen : This radical reacts with molecular oxygen to produce superoxide anions.

- Chemiluminescence Emission : The subsequent reactions yield luminescence, which can be quantified as an indicator of ROS/RNS levels.

This mechanism allows L-012 to be more sensitive than traditional probes like luminol or lucigenin .

Detection of Reactive Species

L-012 has been shown to effectively detect various reactive species generated in biological systems:

- In Activated EoL-1 Cells : Treatment with L-012 resulted in significant chemiluminescence, indicating robust ROS production. The presence of superoxide dismutase (SOD) inhibited this signal, confirming that was the primary species detected .

- In Cultured Endothelial Cells : Stimulation with phorbol 12-myristate 13-acetate (PMA) enhanced L-012 chemiluminescence by 2.8-fold, while vanadate increased it up to 17-fold, suggesting a strong correlation with NADPH oxidase activity .

- In vivo Studies : In models such as non-obese diabetic mice, L-012 effectively monitored ROS/RNS production during inflammation, demonstrating its utility for non-invasive imaging .

Comparative Sensitivity

L-012 exhibits significantly higher chemiluminescent yield compared to other probes:

| Probe | Chemiluminescent Yield | Specificity for |

|---|---|---|

| Luminol | Low | Moderate |

| Lucigenin | Moderate | High |

| MCLA | Moderate | Moderate |

| L-012 | High | High |

This table illustrates L-012's superior performance in detecting superoxide and other reactive species compared to traditional methods.

Study 1: Inflammation Monitoring

A study utilized L-012 to monitor ROS production in living mice under inflammatory conditions. Strong luminescent signals were observed correlating with inflammation sites. The signal was significantly reduced with SOD mimetics and NADPH oxidase inhibitors, validating the role of ROS in inflammation .

Study 2: Specificity Testing

Research focused on optimizing conditions for detecting superoxide using L-012 demonstrated its specificity when coupled with orthovanadate. This combination yielded reliable measurements of extracellular , reinforcing the probe's applicability in various biological systems .

Q & A

Basic Research Questions

Q. How can researchers validate the specificity of L 012 sodium salt for detecting superoxide (O₂⁻) in cellular assays?

- Methodological Answer : To confirm specificity, pair L 012 with superoxide dismutase (SOD, 100–300 U/mL), which eliminates O₂⁻-dependent chemiluminescence (CL). Include control experiments using NADPH oxidase (Nox) inhibitors (e.g., diphenylene iodonium) to block O₂⁻ generation. Compare CL signals in stimulated vs. unstimulated cells (e.g., PMA-activated neutrophils). Validate with alternative probes (e.g., MCLA) in parallel to rule out interference from non-specific ROS/RNS .

Q. What are the optimal storage and handling protocols for L 012 sodium salt to ensure stability?

- Methodological Answer : Store lyophilized powder at -20°C (3-year stability) and prepared stock solutions (e.g., 3.0 mg/mL in H₂O or 45.0 mg/mL in DMSO) at -80°C (1-year stability). Avoid repeated freeze-thaw cycles. For solubility, sonicate aqueous solutions for 5–10 minutes or heat to 60°C. Pre-warm refrigerated solutions to room temperature before use to prevent precipitation .

Q. What experimental design considerations are critical for in vitro ROS detection using L 012?

- Methodological Answer :

- Cell selection : Use Nox-rich systems (e.g., activated neutrophils, endothelial cells).

- Signal optimization : Adjust cell density (1×10⁶ cells/mL) and L 012 concentration (10–50 μM) to avoid signal saturation.

- Controls : Include SOD, catalase (for H₂O₂), and scavengers like Tiron (O₂⁻ quencher).

- Instrumentation : Use a luminometer with temperature control (37°C) and kinetic measurement settings (e.g., 1-sec intervals for 30 min) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in L 012-derived CL signals between in vitro and in vivo models?

- Methodological Answer : In vivo environments contain competing ROS/RNS scavengers (e.g., glutathione) and variable cell infiltration, which attenuate CL signals. To address this:

- Dose calibration : Pre-test L 012 concentrations in animal models (e.g., 5–20 mg/kg IP in mice) using disease-specific triggers (e.g., dextran sulfate sodium for colitis).

- Localized delivery : Inject L 012 directly into inflamed tissues (e.g., peritoneal cavity) to enhance signal-to-noise ratios.

- Multiplexing : Combine with fluorescence probes (e.g., DHE for O₂⁻) to cross-validate results .

Q. What strategies improve quantitative accuracy when using L 012 in complex biological systems?

- Methodological Answer :

- Standard curves : Generate CL intensity vs. known O₂⁻ concentrations using xanthine/xanthine oxidase systems.

- Normalization : Express data as CL per mg protein or per 10⁶ cells.

- Interference checks : Test for pH sensitivity (L 012 activity declines below pH 7.0) and metal ion effects (e.g., Fe²⁺/Cu⁺ catalyze non-specific oxidation).

- Statistical models : Use non-linear regression to account for signal decay kinetics .

Q. How can L 012 be integrated with omics approaches to study ROS-mediated signaling pathways?

- Methodological Answer :

- Time-resolved CL : Correlate ROS bursts (measured via L 012) with transcriptomic/proteomic snapshots (e.g., RNA-seq at 0/30/60 min post-stimulation).

- Spatial mapping : Use ex vivo imaging of L 012-injected tissues followed by single-cell sequencing to link ROS hotspots to specific cell subtypes.

- Pharmacological perturbation : Apply L 012 in CRISPR-engineered Nox-knockout models to dissect pathway-specific ROS contributions .

Data Interpretation and Reporting Standards

Q. What criteria should guide the interpretation of conflicting CL data across studies using L 012?

- Methodological Answer :

- Contextual factors : Note differences in cell types (e.g., primary vs. immortalized), activation stimuli (e.g., PMA vs. cytokines), and assay buffers (e.g., Ca²⁺/Mg²⁺ concentrations).

- Technical variables : Compare luminometer sensitivity (e.g., photon-counting vs. photomultiplier modes) and integration times.

- Reporting norms : Adhere to MIACA standards for ROS assays, detailing all experimental parameters in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.